Cas no 38690-84-5 (4-bromo-1λ?-thiane-1,1-dione)
4-bromo-1λ?-thiane-1,1-dione Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-2h-tetrahydro-thiopyran 1,1-dioxide
- 4-bromo-1λ?-thiane-1,1-dione
- MFCD16045744
- AKOS010825937
- SCHEMBL16721362
- AT25832
- 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide
- OSWSSZXHGBDQIH-UHFFFAOYSA-N
- 4-Bromotetrahydrothiopyran 1,1-Dioxide
- 38690-84-5
- 4-bromo-1$l^{6}-thiane-1,1-dione
- E?-thiane-1,1-dione
- SY096807
- 4-bromo-1lambda6-thiane-1,1-dione
- PS-17937
- SB36963
- 4-bromo-1
- 4-bromothiane 1,1-dioxide
- EN300-103862
- 4-Bromotetrahydro-2H-thiopyran1,1-dioxide
- 4-bromotetrahydro-2h-thiopyran-1,1-dioxide
- CS-0045901
- 851-465-9
-
- MDL: MFCD16045744
- Inchi: 1S/C5H9BrO2S/c6-5-1-3-9(7,8)4-2-5/h5H,1-4H2
- InChI Key: OSWSSZXHGBDQIH-UHFFFAOYSA-N
- SMILES: BrC1CCS(CC1)(=O)=O
Computed Properties
- Exact Mass: 211.95066g/mol
- Monoisotopic Mass: 211.95066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 42.5Ų
Experimental Properties
- Boiling Point: 360.1±35.0℃ at 760 mmHg
4-bromo-1λ?-thiane-1,1-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM181577-1g |
4-Bromo-2H-tetrahydro-thiopyran 1,1-dioxide |
38690-84-5 | 95% | 1g |
$635 | 2021-08-05 | |
| Alichem | A119001788-1g |
4-Bromotetrahydro-2H-thiopyran 1,1-dioxide |
38690-84-5 | 95% | 1g |
$563.41 | 2023-09-02 | |
| abcr | AB535890-1 g |
4-Bromo-2H-tetrahydro-thiopyran 1,1-dioxide, 95%; . |
38690-84-5 | 95% | 1g |
€899.50 | 2023-07-10 | |
| TRC | B282235-50mg |
4-Bromotetrahydro-2H-thiopyran-1,1-dioxide |
38690-84-5 | 50mg |
$ 250.00 | 2022-04-02 | ||
| TRC | B282235-100mg |
4-Bromotetrahydro-2H-thiopyran-1,1-dioxide |
38690-84-5 | 100mg |
$ 415.00 | 2022-04-02 | ||
| TRC | B282235-250mg |
4-Bromotetrahydro-2H-thiopyran-1,1-dioxide |
38690-84-5 | 250mg |
$ 825.00 | 2022-04-02 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0203-1g |
4-Bromo-2H-tetrahydro-thiopyran 1,1-dioxide |
38690-84-5 | 97% | 1g |
3375.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0203-5g |
4-Bromo-2H-tetrahydro-thiopyran 1,1-dioxide |
38690-84-5 | 97% | 5g |
13483.87CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0203-500mg |
4-Bromo-2H-tetrahydro-thiopyran 1,1-dioxide |
38690-84-5 | 97% | 500mg |
2111.63CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0203-250mg |
4-Bromo-2H-tetrahydro-thiopyran 1,1-dioxide |
38690-84-5 | 97% | 250mg |
1484.07CNY | 2021-05-08 |
4-bromo-1λ?-thiane-1,1-dione Suppliers
4-bromo-1λ?-thiane-1,1-dione Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 4-bromo-1λ?-thiane-1,1-dione
Chemical Profile of 4-bromo-1λ?-thiane-1,1-dione (CAS No. 38690-84-5)
4-bromo-1λ?-thiane-1,1-dione, identified by its Chemical Abstracts Service (CAS) number 38690-84-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic diketone exhibits unique structural and electronic properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biochemical applications.
The molecular structure of 4-bromo-1λ?-thiane-1,1-dione consists of a thiophene ring substituted with a bromine atom at the 4-position and a dione moiety at the 1,1 positions. This arrangement imparts distinct reactivity patterns, making it a versatile building block for the synthesis of more complex molecules. The presence of the bromine atom enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl systems prevalent in drug discovery.
In recent years, 4-bromo-1λ?-thiane-1,1-dione has garnered attention in the development of novel pharmaceuticals due to its ability to serve as a precursor for bioactive molecules. Researchers have leveraged its reactivity to explore derivatives with potential antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have demonstrated its role in generating thiazole-based scaffolds, which are known for their broad spectrum of biological activities.
The compound's significance extends beyond medicinal chemistry into materials science. Its electronic properties make it a candidate for organic semiconductors and optoelectronic materials. Specifically, the thiophene ring contributes to π-conjugation, which is essential for charge transport in organic field-effect transistors (OFETs) and photovoltaic devices. Recent advancements in this area have shown that 4-bromo-1λ?-thiane-1,1-dione derivatives exhibit improved charge mobility and stability, making them promising candidates for next-generation electronic applications.
From a synthetic chemistry perspective, 4-bromo-1λ?-thiane-1,1-dione offers a strategic handle for further functionalization. The dione group can undergo reduction to form diols or undergo condensation reactions to yield cyclic compounds. Additionally, the bromine substituent allows for selective modifications via metal-catalyzed reactions, enabling the construction of diverse molecular architectures. These attributes have made it a staple in synthetic libraries used by pharmaceutical companies and academic laboratories alike.
Recent publications highlight the utility of 4-bromo-1λ?-thiane-1,1-dione in fragment-based drug discovery. By employing high-throughput screening techniques coupled with structure-based drug design, researchers have identified lead compounds derived from this scaffold that exhibit potent activity against target enzymes and receptors. This underscores its importance as a starting material for hit-to-drug development pipelines.
The compound's stability under various reaction conditions also enhances its appeal as an intermediate. Unlike some reactive diketones that degrade under harsh conditions, 4-bromo-1λ?-thiane-1,1-dione maintains its integrity during multiple synthetic steps, ensuring high yields and purity in final products. This reliability is crucial for industrial-scale production where consistency and reproducibility are paramount.
In conclusion,4-bromo-1λ?-thiane-1,1-dione (CAS No. 38690-84-5) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations, making it indispensable in synthetic workflows aimed at developing novel bioactive molecules and advanced materials. As research continues to uncover new methodologies and applications,4-bromo-1λ?-thiane-1,1-dione is poised to remain a cornerstone in both academic and industrial settings.
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